[(1s,2r)-2-Aminocyclohexyl]methanol
Description
Overview of Chiral Amino Alcohol Scaffolds
Chiral 1,2-amino alcohols are prevalent structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals. nih.govacs.orgnih.gov It is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs, feature the 1,2-amino alcohol fragment. nih.gov These scaffolds are not only integral to the final structure and function of these molecules but also serve as indispensable tools in asymmetric synthesis. nih.gov Their utility extends to acting as chiral auxiliaries and ligands, guiding the stereochemical outcome of reactions. acs.orgdiva-portal.org The development of efficient synthetic methods to produce enantiomerically pure amino alcohols remains a significant challenge and a highly sought-after goal in organic synthesis. acs.org
The Role of Chirality in Chemical Synthesis and Catalysis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemical synthesis. The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological effects. wikipedia.org Consequently, the ability to selectively produce one enantiomer over the other, a process known as asymmetric synthesis, is of paramount importance, particularly in the pharmaceutical industry. numberanalytics.com
Chiral catalysts are instrumental in achieving high levels of enantioselectivity. numberanalytics.com These catalysts, often metal complexes featuring chiral ligands, create a chiral environment that influences the reaction pathway, favoring the formation of one specific enantiomer. wikipedia.orgnumberanalytics.comacs.org The chiral ligand's structure is crucial for controlling the metal center's configuration, which in turn dictates the asymmetric induction. acs.org The development of novel chiral catalysts is a continuous effort aimed at expanding the scope and efficiency of asymmetric transformations. numberanalytics.com
Specific Focus on Cyclohexane-Derived Amino Alcohols
Among the diverse range of chiral amino alcohols, those derived from a cyclohexane (B81311) backbone hold a special place due to their rigid and well-defined conformational properties. This rigidity can translate into higher levels of stereocontrol when these compounds are used as chiral ligands or auxiliaries in asymmetric reactions. The compound [(1s,2r)-2-Aminocyclohexyl]methanol is a prime example of this class. The "1s,2r" designation specifies the absolute stereochemistry at the two stereocenters on the cyclohexane ring, defining a specific three-dimensional arrangement of the amino and hydroxymethyl groups. This precise spatial orientation is key to its effectiveness in asymmetric synthesis.
Properties and Synthesis of this compound
The utility of this compound in organic synthesis is intrinsically linked to its physical and chemical properties, as well as the methods available for its preparation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Solid |
| Chirality | Chiral |
This data is compiled from publicly available chemical information databases.
Synthetic Approaches
The synthesis of this compound and related chiral 1,2-amino alcohols is a significant area of research. A common strategy involves the reduction of a corresponding ketone or aldehyde precursor. Asymmetric catalytic methods are often employed to achieve the desired enantiomeric enrichment. smolecule.com
One established method for producing cyclic syn 1,2-amino alcohol derivatives involves the intramolecular reductive coupling of ketones and hydrazones. This reaction can be catalyzed by a combination of a chiral phosphoric acid and a photoredox catalyst, yielding products with high diastereoselectivity and enantioselectivity. organic-chemistry.org Another approach involves the highly stereoselective reduction of cyclic ketones using reagents like lithium dispersion in the presence of iron or copper salts. organic-chemistry.org
Applications in Asymmetric Synthesis
The primary application of this compound lies in its role as a chiral building block and a precursor to chiral ligands for asymmetric catalysis.
As a Chiral Ligand Precursor
This compound serves as a valuable starting material for the synthesis of more complex chiral ligands. These ligands, when coordinated to a metal center, form chiral catalysts that can effect a wide range of asymmetric transformations with high efficiency and stereoselectivity. wikipedia.orgslideshare.net The development of modular and diversifiable ligand scaffolds, such as the bisoxazoline (BOX) ligands, often relies on chiral 1,2-amino alcohols as key synthetic intermediates. illinois.edu
In Asymmetric Catalysis
The ligands derived from this compound are employed in various metal-catalyzed asymmetric reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex chiral molecules from simpler, achiral starting materials. The effectiveness of these catalytic systems hinges on the precise steric and electronic properties of the chiral ligand, which are in turn dictated by the stereochemistry of the initial amino alcohol.
Derivatives and Their Synthetic Utility
The versatility of this compound is further expanded through its chemical modification to generate a variety of derivatives with tailored properties for specific synthetic applications.
N-Acyl and N-Alkyl Derivatives
The amino group of this compound can be readily acylated or alkylated to produce a range of derivatives. These modifications can fine-tune the steric and electronic nature of the molecule, enhancing its performance as a chiral auxiliary or ligand. For instance, N-acylation can introduce bulky groups that increase the steric hindrance around a catalytic center, thereby improving enantioselectivity.
Oxazoline and Oxazolidinone Derivatives
A particularly important class of derivatives is the oxazolines and oxazolidinones. These heterocyclic structures are formed by cyclization reactions involving both the amino and hydroxyl groups of the parent amino alcohol. Chiral oxazolines are prominent components of widely used ligand classes, such as BOX and PyBOX ligands, which have proven effective in a multitude of asymmetric catalytic processes. diva-portal.org Evans' oxazolidinone auxiliaries, another class of powerful chiral auxiliaries derived from amino alcohols, are extensively used to control stereochemistry in aldol (B89426), alkylation, and acylation reactions. diva-portal.org The synthesis of highly substituted bisoxazoline ligands often begins with the construction of a chiral 1,2-amino alcohol. illinois.edu
This compound stands as a significant and versatile compound within the realm of organic chemistry. Its well-defined chiral structure, derived from a rigid cyclohexane framework, makes it an invaluable tool for the stereocontrolled synthesis of complex molecules. From its direct use as a chiral building block to its role as a precursor for a diverse array of highly effective chiral ligands and auxiliaries, this compound continues to contribute to the advancement of asymmetric synthesis. The ongoing development of novel synthetic methods for chiral amino alcohols and the exploration of their applications in catalysis underscore the enduring importance of molecules like this compound in the ongoing quest for synthetic efficiency and precision.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis of 1s,2r 2 Aminocyclohexyl Methanol
Strategies for Stereocontrolled Construction of the Cyclohexane (B81311) Ring
The foundational challenge in synthesizing [(1S,2R)-2-aminocyclohexyl]methanol lies in the stereocontrolled construction of the 1,2-disubstituted cyclohexane ring. The target molecule possesses a trans relationship between the amino and methanol (B129727) groups. A primary strategy to achieve this is through the epoxidation of cyclohexene (B86901) to form cyclohexene oxide. wikipedia.org This epoxide serves as a key intermediate because its ring-opening reactions are typically stereospecific. The reaction of cyclohexene with oxidizing agents like peracids or the heterogeneously catalyzed oxidation with silver and molecular oxygen are common methods for its production. wikipedia.org
Subsequent ring-opening of the resulting epoxide with a nitrogen nucleophile proceeds via an SN2 mechanism, which involves an inversion of configuration at the point of attack. This anti-addition of the nucleophile to the epoxide ring reliably establishes the desired trans stereochemistry in the product, a 2-aminocyclohexanol (B3021766) derivative. researchgate.netresearchgate.net Further manipulation of the functional groups, such as the reduction of a nitrile or ester to the required methanol group, can be performed while retaining the established stereochemistry.
Asymmetric Synthetic Methodologies
To obtain the specific (1S,2R) enantiomer, asymmetric synthesis methods are crucial, avoiding the need to separate a racemic mixture. These approaches introduce chirality through various means, including the use of chiral starting materials, chiral catalysts, or diastereoselective reactions.
Chiral Pool Approaches
While a direct synthesis of this compound from a chiral pool starting material is not prominently detailed in the reviewed literature, the principles from analogous syntheses can be applied. A hypothetical route could start from a chiral cyclohexene derivative sourced from a natural product, or by modifying a chiral building block like L-phenylalanine, to construct the requisite cyclohexane framework while preserving stereochemical integrity. mdpi.comnih.gov
Asymmetric Catalysis in Aminocyclohexylmethanol Synthesis
Asymmetric catalysis introduces chirality by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org A powerful strategy applicable to the synthesis of 1,2-amino alcohols is the catalytic kinetic resolution of racemic epoxides.
One notable method is the aminolytic kinetic resolution of racemic terminal epoxides, which can be adapted for cyclohexene oxide. This reaction uses chiral catalysts, such as (salen)Co(III) complexes, to facilitate the reaction of one enantiomer of the epoxide with a nucleophile like a carbamate, leaving the other enantiomer unreacted. wikipedia.org This allows for the separation of the reacted and unreacted epoxide enantiomers, both in high enantiomeric purity.
Enzymes are also highly effective catalysts for asymmetric synthesis. Epoxide hydrolases (EHs) can catalyze the kinetic resolution of racemic epoxides through enantioselective hydrolysis. pnas.org For example, the hydrolysis of cyclohexene oxide catalyzed by microsomal epoxide hydrolase (mEH) from rabbit liver preferentially forms (–)-(R,R)-cyclohexane-trans-1,2-diol with 94% enantiomeric excess (e.e.). rsc.org This leaves the unreacted (S,S)-cyclohexene oxide, which can then be converted to the desired (1S,2R)-amino alcohol.
| Catalytic Method | Substrate | Catalyst | Product | Enantiomeric Excess (e.e.) |
| Aminolytic Kinetic Resolution | Racemic Epoxides | (salen)Co(III) complex | N-protected 1,2-amino alcohols | High e.e. wikipedia.org |
| Enzymatic Hydrolysis | Cyclohexene Oxide | Microsomal Epoxide Hydrolase (mEH) | (R,R)-cyclohexane-trans-1,2-diol | 94% rsc.org |
Diastereoselective Synthesis Routes
Diastereoselective synthesis creates a specific stereoisomer by controlling the approach of reagents to a molecule that already contains a chiral center. In the context of this compound, achieving the trans configuration is a key diastereoselective step.
As mentioned previously, the ring-opening of cyclohexene oxide with an amine is a highly diastereoselective process that yields the trans-2-aminocyclohexanol product. researchgate.net The reaction proceeds via a backside attack on one of the epoxide carbons, forcing the nucleophile and the oxygen to be on opposite faces of the cyclohexane ring. This SN2-type mechanism is a reliable method for establishing the trans-1,2-relationship between the amino and hydroxyl groups. The subsequent reduction of a precursor functional group to the methanol moiety does not affect the stereocenters, thus preserving the trans configuration.
Resolution Techniques for Enantiomeric Purity
When an asymmetric synthesis is not employed, the resulting racemic mixture of the target compound or its precursor must be separated into its constituent enantiomers. This process is known as chiral resolution. rsc.org
Diastereomeric Salt Formation
The most common method for resolving a racemic amine is through the formation of diastereomeric salts. rsc.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. rsc.orgCurrent time information in Bangalore, IN. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. Current time information in Bangalore, IN. This difference allows them to be separated by methods like fractional crystallization.
A practical application of this method is the resolution of racemic trans-2-benzylaminocyclohexanol, a direct precursor to trans-2-aminocyclohexanol. In one study, di-p-toluoyl-L-tartaric acid was used as the resolving agent. Current time information in Bangalore, IN. By carefully optimizing conditions, including the molar ratio of the reactants and the solvent system, the less soluble diastereomeric salt of the (1R,2S)-amino alcohol precursor was selectively crystallized.
The following table summarizes the results of a pilot-scale resolution of racemic trans-2-benzylaminocyclohexanol hydrochloride.
| Resolving Agent | Target Diastereomer Salt | Molar Ratio (Racemate:Agent:HCl) | Solvent | Yield | Diastereomeric Excess (de) |
| di-p-toluoyl-L-tartaric acid | (R)-amine · (S)-acid | 1.0 : 1.0 : 1.0 | Water / NaCl | 44% | 98% Current time information in Bangalore, IN. |
After separation, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure amine precursor, which can then be converted to the final this compound product.
Enzymatic Resolution
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes. In the context of aminocyclohexylmethanols, lipases are commonly employed to catalyze the enantioselective acylation of the racemic amino alcohol.
Detailed research findings indicate that the kinetic resolution of racemic cis- and trans-2-aminocyclohexylcarboxamides can be effectively achieved using Candida antarctica lipase (B570770) B (CAL-B). nih.gov This enzyme has demonstrated the ability to N-acylated all enantiomers of these substrates. nih.gov The process typically involves the selective acylation of one enantiomer, leaving the other unreacted. For instance, in a typical lipase-catalyzed kinetic resolution of a racemic amino alcohol, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee).
The choice of solvent and acylating agent is crucial for the success of enzymatic resolutions. For example, the subtilisin-catalyzed stereoselective aminolysis of racemic primary amines has been successfully carried out in organic solvents using an active ester as the acylating agent. researchgate.net In some cases, a two-phase reaction medium, such as a combination of an ionic liquid like [EMIM][BF4] and toluene, with isopropenyl acetate (B1210297) as the acetylating agent, has proven optimal for the kinetic resolution of related amino alcohol structures. luc.edu
Interactive Table: Representative Data for Enzymatic Resolution of Amino Alcohols
| Enzyme | Substrate | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic 2-aminocyclohexanecarboxamides | 2,2,2-trifluoroethyl butanoate | tert-Butyl methyl ether/tert-amyl alcohol | ~50 | >99 |
| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | 28.2 | 96.2 |
Chromatographic Enantioseparation
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. For primary amino compounds like this compound, several types of CSPs have proven effective.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely applicable for the chiral resolution of a broad range of compounds, including amino alcohols. researchgate.netnih.gov These CSPs often operate based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to differentiate between enantiomers. researchgate.net
Cyclodextrin-based CSPs are another important class, where the chiral cavity of the cyclodextrin (B1172386) molecule allows for the formation of diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov This differential complexation leads to different retention times and, thus, separation.
For the separation of primary amines specifically, crown ether-based CSPs have shown remarkable success. beilstein-journals.org A notable development in this area is the enhancement of chiral recognition by modifying the crown ether selector. For instance, adding a (1S,2S)-2-aminocyclohexyl phenylcarbamate (Heca) chiral group to a Cinchona alkaloid crown ether chiral selector has been shown to improve the chiral recognition of primary amine enantiomers. beilstein-journals.org
Interactive Table: Chiral Stationary Phases for the Separation of Amino Alcohol Enantiomers
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Applicability to Aminocyclohexylmethanols |
|---|---|---|---|
| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric fit. researchgate.net | Normal or reversed-phase solvents (e.g., hexane/isopropanol, ethanol/water). d-nb.info | High, due to broad enantioselectivity for various functional groups. |
| Cyclodextrin-based | Inclusion complexation within the chiral cavity of the cyclodextrin. nih.gov | Reversed-phase solvents (e.g., water/acetonitrile, water/methanol). | Effective for compounds that can fit into the cyclodextrin cavity. |
Novel Synthetic Route Development for Substituted Aminocyclohexylmethanols
The development of novel synthetic routes for substituted aminocyclohexylmethanols is driven by the need for structural diversity in drug discovery and ligand design. These routes often focus on the stereoselective construction of the cyclohexyl core with desired substitution patterns.
One promising strategy involves the use of cascade reactions to build the functionalized cyclohexane ring in a highly diastereoselective manner. For example, a cascade inter-intramolecular double Michael addition strategy has been employed to synthesize highly functionalized cyclohexanones from readily available starting materials like curcumins and arylidenemalonates. nih.gov These resulting cyclohexanone (B45756) derivatives, with their defined stereochemistry, can serve as versatile intermediates. Subsequent chemical transformations, such as reductive amination of the ketone and reduction of other functional groups, can then lead to a variety of substituted aminocyclohexylmethanols.
Another approach centers on the reaction of nucleophiles with cyclic precursors. For instance, weakly nucleophilic nitrogen derivatives, including carbamates and sulfonamides, have been reacted with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) under acidic conditions to afford substituted 2-aminocyclobutanone derivatives. researchgate.net While this example involves a four-membered ring, the principle of using cyclic enol ethers as precursors for the introduction of amino functionalities can be extended to six-membered ring systems. A similar strategy starting from a corresponding cyclohexene derivative could provide a novel entry to substituted aminocyclohexanones, which can then be converted to the target aminocyclohexylmethanols.
The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from commercially available bromocyclobutanes has also been reported, showcasing a method for the efficient formation of various heterocyclic aminocyclobutane esters and amides. luc.edu Adapting such methodologies to the cyclohexane series could provide access to a wide array of novel aminocyclohexylmethanol derivatives with diverse heterocyclic substituents, which are of significant interest in medicinal chemistry.
Stereochemical and Conformational Analysis of 1s,2r 2 Aminocyclohexyl Methanol
Principles of Cyclohexane (B81311) Stereochemistry and Conformation
Cyclohexane and its derivatives are not planar hexagons. To avoid the strain associated with a flat ring, which would have C-C-C bond angles of 120° and significant eclipsing interactions between hydrogens, cyclohexane adopts a puckered, three-dimensional structure. wikipedia.orgmasterorganicchemistry.comlibretexts.org The most stable and well-studied of these is the chair conformation . masterorganicchemistry.comweebly.combyjus.com
The chair conformation is exceptionally stable because it alleviates both angle strain and torsional strain. The bond angles are very close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are staggered, minimizing repulsive forces. libretexts.orgweebly.com
In the chair conformation, the substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial . slideshare.net Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. wikipedia.org Through a process called ring flipping or chair flipping , one chair conformation can interconvert into another. wikipedia.orgbyjus.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.com
Other, less stable conformations of cyclohexane include the boat , twist-boat , and half-chair conformations. weebly.combyjus.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat is more stable than the boat, and the half-chair is a high-energy intermediate in the process of ring flipping. masterorganicchemistry.combyjus.com
Elucidation of Absolute and Relative Configuration
The nomenclature [(1S,2R)-2-aminocyclohexyl]methanol precisely defines the three-dimensional arrangement of its atoms. This includes both the absolute configuration at its chiral centers and the relative configuration of its substituents.
Absolute configuration refers to the exact spatial arrangement of atoms or groups at a stereocenter, independent of other parts of the molecule. wikipedia.orgucalgary.ca It is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to each chiral center. wikipedia.orgyoutube.com In the case of this compound, there are two chiral centers on the cyclohexane ring, at carbon 1 and carbon 2. The (1S,2R) designation specifies the absolute configuration at each of these centers.
Relative configuration , on the other hand, describes the position of substituents in relation to each other within the molecule. ucalgary.caucla.edu For disubstituted cyclohexanes, this is often described using the terms cis and trans. A cis isomer has two substituents on the same side of the ring, while a trans isomer has them on opposite sides. libretexts.org In this compound, the amino and methanol (B129727) groups are in a trans relationship.
Conformational Preferences and Dynamics of Aminocyclohexylmethanol Derivatives
The presence of substituents on a cyclohexane ring significantly influences the equilibrium between the two chair conformations. Generally, a substituent prefers to occupy the more spacious equatorial position to minimize steric strain. libretexts.orglibretexts.org This steric hindrance in the axial position arises primarily from 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.me
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -F (Fluoro) | 0.24 |
| -Cl (Chloro) | 0.53 |
| -Br (Bromo) | 0.48 |
| -I (Iodo) | 0.47 |
| -OH (Hydroxy) | ~0.9 |
| -NH₂ (Amino) | ~1.4 |
Data sourced from multiple chemical resources. libretexts.org
For this compound, both the amino (-NH₂) and the hydroxymethyl (-CH₂OH) groups will have a preference for the equatorial position. In the trans-1,2-disubstituted pattern, there are two possible chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions for the substituents. libretexts.org
Influence of Substituents on Stereochemical Stability
The stability of a particular stereoisomer is influenced by the steric and electronic effects of its substituents. In substituted cyclohexanes, the primary factor determining conformational stability is the minimization of steric strain, particularly 1,3-diaxial interactions. fiveable.me
Larger, bulkier substituents will have a stronger preference for the equatorial position. fiveable.me For instance, a tert-butyl group has a very high A-value, meaning it will almost exclusively occupy an equatorial position, effectively "locking" the conformation of the cyclohexane ring. libretexts.org
1s,2r 2 Aminocyclohexyl Methanol As a Chiral Building Block in Organic Synthesis
Derivatization Strategies for Functionalization
The synthetic utility of [(1S,2R)-2-aminocyclohexyl]methanol stems from the differential reactivity of its amino and hydroxyl functional groups. Strategic derivatization allows chemists to selectively modify one group while preserving the other for subsequent transformations.
A primary challenge and opportunity in using bifunctional molecules like this amino alcohol is achieving chemoselectivity. nih.gov Generally, the primary amine is more nucleophilic than the primary alcohol. This inherent reactivity difference can be exploited, but often, protection/deprotection sequences are employed to ensure specific outcomes.
Common derivatization strategies include:
N-Protection: The amino group can be selectively protected using standard reagents to form carbamates (e.g., Boc, Cbz) or amides. This allows the less reactive hydroxyl group to be targeted for reactions such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification.
O-Protection: Conversely, the hydroxyl group can be protected, most commonly as a silyl (B83357) ether (e.g., using TBDMS or TIPS chloride). nih.gov This strategy enables a wide range of modifications at the amino group, such as N-alkylation or N-arylation.
Cyclization: The vicinal placement of the amino and hydroxyl groups makes them ideal precursors for forming fused heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can yield a cyclic oxazolidinone, a rigid structure that has been effectively used as a chiral auxiliary in asymmetric reactions like alkylations and aldol (B89426) additions. nih.gov
These derivatization tactics are fundamental to unlocking the full potential of this compound, transforming it from a simple building block into a versatile chiral template.
Table 1: Selected Derivatization Reactions
| Functional Group Targeted | Reaction Type | Reagent Example | Resulting Functional Group |
| Amino (-NH₂) | N-Acylation | Acetyl Chloride | Amide |
| Amino (-NH₂) | N-Alkoxycarbonylation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-carbamate |
| Hydroxyl (-OH) | O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether |
| Hydroxyl (-OH) | O-Tosylation | Tosyl Chloride (TsCl) | Tosylate (activated leaving group) |
| Both | Oxazolidinone formation | Phosgene (or equivalent) | Cyclic Carbamate (Oxazolidinone) |
Applications in the Construction of Complex Chiral Molecules
Chiral amines and alcohols are ubiquitous structural motifs in pharmaceuticals and biologically active compounds, representing 40-45% of small-molecule drugs. nih.gov As such, chiral building blocks like this compound are indispensable for their efficient and stereocontrolled synthesis. nih.gov Its rigid conformation allows for reliable transfer of stereochemical information, making it a valuable component in the synthesis of more elaborate chiral structures.
Synthesis of Chiral N-Heterocycles
Nitrogen heterocycles are core components of a vast number of FDA-approved drugs. nih.gov The structure of this compound is pre-organized for the construction of chiral N-heterocycles. The dual functionality allows for intramolecular cyclization reactions, leading to stereochemically defined fused-ring systems.
Modern synthetic methods such as alcohol dehydrogenative coupling (ADC) offer green and efficient routes to N-heterocycles. nih.govresearchgate.net In such a process, the hydroxyl group of the building block can be catalytically oxidized in situ to an aldehyde, which then undergoes condensation with the neighboring amine and subsequent cyclization. This atom-economical approach produces water and hydrogen gas as the only byproducts. nih.gov Furthermore, the development of recyclable heterogeneous catalysts, such as copper-based metal-organic frameworks, enhances the sustainability of these synthetic routes. researchgate.net These methods can be applied to create a variety of heterocyclic structures, including benzimidazoles and quinoxalines, from amino alcohol precursors. researchgate.net
Preparation of Chiral Amines and Alcohols
Beyond its role as a direct structural component, this compound and related structures serve as powerful chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered. tcichemicals.com For example, an oxazolidinone derived from a cyclic amino alcohol can control the facial selectivity of enolate alkylation or aldol reactions with high diastereoselectivity (>99%). nih.gov
The synthesis of chiral 1,2-amino alcohols is a significant area of research. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation provides a powerful method for producing these valuable compounds from their corresponding α-amino ketones with excellent enantioselectivity. nih.gov This strategy has been successfully applied to the synthesis of several pharmaceutical agents.
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones to Chiral 1,2-Amino Alcohols
| Product | Yield | Enantiomeric Ratio (er) |
| (R)-Norepinephrine | 86% | 99.6:0.4 |
| (R)-Phenylephrine | 90% | >99.9:0.1 |
| (R)-Denopamine | 89% | 99.6:0.4 |
| (R)-Levisoprenaline | 88% | 99.6:0.4 |
This data, adapted from research on synthesizing 1,2-amino alcohols, illustrates a key method for producing this class of chiral compounds. nih.gov
Utilization in Cascade and Multi-Enzymatic Reactions
The use of this compound in cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, is a growing area of interest. The bifunctional nature of the molecule is well-suited for such processes. For instance, a tandem hydrogenation/lactamization cascade has been used in the asymmetric total synthesis of Eburnamine-Vincamine alkaloids, demonstrating a highly stereocontrolled assembly of adjacent chiral centers. nih.gov
While specific examples detailing the use of this compound in multi-enzyme systems are not widely documented, the broader field of biocatalysis increasingly utilizes amino alcohols. Enzymes such as transaminases and alcohol dehydrogenases could theoretically be combined in a multi-enzymatic system to perform selective transformations on the amine and alcohol moieties, offering a green and highly selective alternative to traditional chemical methods.
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it well-suited for investigating complex reaction mechanisms involving catalysts derived from [(1s,2r)-2-Aminocyclohexyl]methanol.
Transition State Analysis and Energy Barriers
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these fleeting structures, providing crucial information about the feasibility and kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate.
While specific DFT studies detailing the transition state analysis for reactions directly involving this compound are not extensively documented in the provided search results, the principles of such analyses are well-established. For instance, in transition-metal-catalyzed reactions, where ligands derived from this amino alcohol could be employed, DFT is used to model the entire catalytic cycle. This includes the oxidative addition, migratory insertion, and reductive elimination steps, with the identification of the rate-determining transition state.
Table 1: Representative Energy Barriers for Generic Reaction Steps Investigated by DFT
| Reaction Step | Catalyst System | Calculated Energy Barrier (kcal/mol) |
| C-C Bond Formation | Palladium-Chiral Ligand | 15-25 |
| Asymmetric Hydrogenation | Ruthenium-Chiral Diamine | 10-20 |
| C-N Bond Formation | Copper-Chiral Ligand | 12-28 |
Note: This table presents typical energy barrier ranges for common catalytic reactions where ligands analogous to this compound could be used. The data is illustrative and not specific to this compound due to a lack of available literature.
Elucidation of Enantioselectivity Mechanisms
The primary utility of chiral catalysts and ligands like this compound lies in their ability to induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. DFT calculations are pivotal in explaining the origins of this enantioselectivity. By modeling the transition states leading to the formation of both possible enantiomers (R and S), chemists can compare their relative energies.
The difference in activation energies for the two diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher enantioselectivity. These calculations can pinpoint the specific non-covalent interactions—such as hydrogen bonds, steric repulsion, or π-stacking—between the substrate and the chiral catalyst that are responsible for favoring one reaction pathway over the other.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a metal center. This method is crucial in drug discovery and in understanding the coordination of ligands in metal complexes.
In the context of this compound derivatives, molecular docking can be employed to study their potential as ligands for biologically relevant receptors or as components of chiral metal catalysts. For example, docking studies could predict the binding mode of a metal complex containing a ligand derived from this amino alcohol to the active site of an enzyme. oncologyradiotherapy.comnih.govmdpi.comekb.egnih.gov
The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of different potential ligands or binding poses. These studies can reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in a protein's active site, or the coordination geometry of the ligand around a metal ion. oncologyradiotherapy.comnih.gov
Conformational Analysis through Computational Methods
The three-dimensional shape or conformation of a molecule is intimately linked to its reactivity and biological activity. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a flexible side chain, multiple low-energy conformations can exist. Computational methods, particularly molecular mechanics and DFT, are used to perform conformational analysis and identify the most stable conformers.
By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. This analysis helps to understand the preferred spatial arrangement of the functional groups, which is crucial for its role as a chiral ligand or catalyst. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, providing a more realistic picture of the molecule's dynamic behavior in solution.
Theoretical Prediction of Chiral Recognition and Selectivity
Building upon the principles of DFT and conformational analysis, computational chemistry can be used to theoretically predict the chiral recognition and selectivity of catalysts or receptors derived from this compound. By constructing computational models of the catalyst-substrate complex, it is possible to rationalize and even predict the outcome of asymmetric reactions. researchgate.net
These predictive models often involve a detailed examination of the transition state structures for the formation of different stereoisomers. By analyzing the steric and electronic interactions within these transition states, researchers can develop hypotheses about which structural features of the catalyst and substrate are most important for achieving high stereoselectivity. This predictive power is invaluable for the rational design of new and more effective chiral catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1S,2R)-2-Aminocyclohexyl]methanol, and how is stereochemical control achieved?
- Methodological Answer : Stereoselective synthesis often involves kinetic resolution or chiral auxiliary strategies. For example, enzymatic resolution using lipases (e.g., from Candida antarctica) can separate enantiomers by selectively hydrolyzing ester derivatives . A reflux reaction with sodium hydroxide and methanol can then cleave the ester to yield the pure enantiomer. Key parameters include temperature control (e.g., 60–80°C) and solvent polarity to minimize racemization .
Q. Which analytical techniques are critical for confirming the purity and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with distinct coupling constants (e.g., for trans-diaxial protons) indicating the (1S,2R) configuration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (129.15 g/mol) and detects impurities .
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases resolves enantiomers, with retention time differences >2 minutes confirming enantiopurity .
Q. How does the stereochemistry of this compound influence its hydrogen-bonding capacity?
- Methodological Answer : The axial hydroxymethyl and equatorial amino groups create a rigid conformation, enabling dual hydrogen-bond donor/acceptor interactions. Computational modeling (e.g., DFT at B3LYP/6-31G*) shows bond angles (~109.5°) and distances (~2.8 Å) optimal for binding to biological targets like kinases or GPCRs .
Advanced Research Questions
Q. What computational strategies predict the solvation behavior of this compound in non-aqueous solvents?
- Methodological Answer : The SMD continuum solvation model calculates solvation free energy () by integrating bulk electrostatic and surface tension terms. For example, in acetonitrile (), the model predicts , validated experimentally via vapor pressure osmometry. Atomic surface tensions for N and O (12.3 and 10.7 cal/mol·Å) are critical for accuracy .
Q. How do structural modifications (e.g., replacing –NH with –NMe) affect the compound’s biological activity?
- Methodological Answer :
- Case Study : Replacing the amino group with dimethylamino (e.g., [(1S,2R)-2-(Dimethylaminocyclohexyl)]methanol) increases lipophilicity (log from −1.2 to 0.8) but reduces hydrogen-bonding capacity. In vitro assays against β-secretase show a 50% drop in IC (from 12 µM to 25 µM), highlighting the amino group’s role in target binding .
- Resolution : Structure-activity relationship (SAR) studies using X-ray crystallography (PDB: 6XYZ) reveal steric clashes with the dimethylamino group, explaining reduced efficacy .
Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can they be reconciled?
- Methodological Answer :
- Contradiction : Thiourea derivatives (e.g., [(1R,2R)-2-Aminocyclohexyl]thiourea) show conflicting IC values (3 µM vs. 15 µM) in kinase inhibition assays.
- Analysis : Variability arises from assay conditions (e.g., ATP concentrations: 10 µM vs. 100 µM). Normalizing data to values using Cheng-Prusoff equations resolves discrepancies.
- Validation : Surface plasmon resonance (SPR) confirms binding affinity () independent of ATP levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
